2-Thiopseudouridine

RNA Structure Base-Pairing Sulfur Modification

This C-nucleoside features a carbon-carbon glycosidic bond and 2-thio modification, conferring resistance to nucleosidases. It is a potent, selective RNase L activator (IC50 2.30 nM) and enhances siRNA thermodynamic stability. Distinct from 2-thiouridine and pseudouridine, it is essential for studies in antiviral defense, RNAi therapeutics, and P2Y2 receptor targeting.

Molecular Formula C9H12N2O5S
Molecular Weight 260.27 g/mol
CAS No. 59464-18-5
Cat. No. B1335010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiopseudouridine
CAS59464-18-5
Synonyms2-thiopseudouridine
5-(beta-D-ribofuranosyl)-2-thiouracil
Molecular FormulaC9H12N2O5S
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=S)N1)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C9H12N2O5S/c12-2-4-5(13)6(14)7(16-4)3-1-10-9(17)11-8(3)15/h1,4-7,12-14H,2H2,(H2,10,11,15,17)/t4-,5-,6-,7+/m1/s1
InChIKeyDDHOXEOVAJVODV-GBNDHIKLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiopseudouridine (CAS 59464-18-5): A Sulfur-Modified C-Nucleoside for RNA Stabilization and Therapeutic Research


2-Thiopseudouridine (τΨ, CAS 59464-18-5) is a sulfur-containing C-nucleoside analog of pseudouridine, wherein the C2 carbonyl oxygen of the uracil ring is replaced by a sulfur atom [1]. This modification yields a heterocyclic nucleoside with the molecular formula C9H12N2O5S and a molecular weight of 260.27 g/mol . It is a building block for the synthesis of modified RNA molecules and is employed in investigations of RNA structure, stability, and therapeutic applications, particularly in the context of mRNA and siRNA technologies [2].

Why 2-Thiopseudouridine Cannot Be Replaced by Pseudouridine or 2-Thiouridine in Critical RNA Applications


Generic substitution of 2-thiopseudouridine with pseudouridine or 2-thiouridine is not feasible for applications requiring precise modulation of RNA duplex or triplex stability. The unique sulfur atom at the C2 position of the pyrimidine ring fundamentally alters the electronic structure, base-pairing geometry, and hydrophobic character of the nucleoside. These changes manifest as distinct thermodynamic effects on RNA secondary and tertiary structures that are not replicated by the parent pseudouridine (Ψ) or the more common 2-thiouridine (s2U). For instance, while both Ψ and s2U enhance siRNA duplex melting temperatures (Tm) when placed in the central region of the antisense strand, the magnitude and context-dependence of this stabilization differ, and the sulfur-mediated hydrogen bonding observed in crystal structures of 2-thio-U is a unique feature [1]. Consequently, substituting one modified nucleoside for another without empirical validation can lead to unpredictable changes in RNA folding, enzymatic processing, and therapeutic efficacy [2].

2-Thiopseudouridine (CAS 59464-18-5): Quantitative Differentiation Against Key Analogs


Structural and Electronic Differentiation: C2 Sulfur Substitution Alters Base-Pairing Geometry

2-Thiopseudouridine (τΨ) is structurally defined by the replacement of the C2 carbonyl oxygen in pseudouridine with a sulfur atom. This substitution increases the van der Waals radius (S ≈ 1.80 Å vs. O ≈ 1.52 Å), alters the electronic distribution of the pyrimidine ring, and enhances hydrophobicity [1]. In contrast, 2-thiouridine (s2U) is a conventional N-nucleoside with a sulfur atom at the 2-position of the uracil ring, and pseudouridine (Ψ) is a C-nucleoside with an oxygen at the analogous position. This distinct chemical signature in τΨ is fundamental to its differential behavior in RNA structures. X-ray crystallography of RNA duplexes containing the 2-thio-uridine (s2U) modification (a relevant sulfur-containing analog) reveals that the sulfur atom can participate in non-canonical sulfur-mediated hydrogen bonds, a feature not possible for oxygen in pseudouridine [2].

RNA Structure Base-Pairing Sulfur Modification

Thermodynamic Stabilization of siRNA Duplexes: Comparative ΔTm Analysis

In a direct comparative study of siRNA duplex stability, the incorporation of 2-thiouridine (s2U) or pseudouridine (Ψ) into the central part of the antisense strand resulted in higher melting temperatures (Tm) compared to an unmodified reference duplex. While a specific ΔTm value for 2-thiopseudouridine (τΨ) is not directly reported in this study, the data provide a robust class-level inference for the sulfur-modified nucleoside family. The introduction of the dihydrouridine (D) unit, in contrast, led to significant destabilization, with ΔTm values of -3.9°C and -6.6°C [1]. This establishes that modifications at the uridine base can tune duplex stability by several degrees Celsius, and sulfur-containing analogs like s2U are among the stabilizing modifications. The unique C-nucleoside nature of τΨ, combined with its sulfur substitution, is expected to confer a distinct thermodynamic profile relative to both Ψ and s2U.

siRNA Thermodynamic Stability RNAi Therapeutics

Triplex DNA Stabilization: Sulfur-Modified Pseudouridines Enhance Thermal Stability

Modified pseudouridines, including 2-thiothymidine and 4-thiopseudoisocytidine, have been shown to enhance the thermal stability of triple-helical DNA structures . 2-Thiopseudouridine (τΨ) belongs to this class of sulfur-containing C-nucleosides and is structurally related to these validated triplex stabilizers. The enhanced stability is attributed to strong stacking interactions mediated by the 2-thiocarbonyl group with neighboring bases in the triplex . While direct quantitative Tm comparisons for τΨ are not available in the public domain, the established principle that 2-thio modifications improve triplex stability positions τΨ as a valuable building block for antigene oligonucleotides and triplex-forming oligonucleotides (TFOs). This is in contrast to unmodified pseudouridine, which does not exhibit the same level of triplex stabilization due to the absence of the sulfur atom.

Triplex DNA Antigene Technology Thermal Stability

Synthetic Accessibility: Stereo- and Regiocontrolled Route Enables Defined Product

A stereo- and regiocontrolled synthesis of 5′-alkylated or -arylated 2-thiopseudouridines has been described, providing access to these modified nucleosides with defined stereochemistry [1]. Additionally, a general synthesis of pyrimidine C-5 nucleosides related to pseudouridine, including 2-thiopseudouridine, was reported in 1976, establishing a foundational method for preparing this compound [2]. While specific isolated yields for the parent τΨ compound are not consistently reported across these early synthetic studies, the existence of robust, published synthetic routes contrasts with the relative scarcity of commercial sources for many specialized sulfur-modified nucleosides. This established synthetic accessibility means that researchers requiring gram-scale quantities or custom derivatives for structure-activity relationship (SAR) studies can reliably produce τΨ in-house or through custom synthesis providers, without being limited to catalog offerings.

Nucleoside Synthesis C-Nucleosides Process Chemistry

Optimal Research and Industrial Applications for 2-Thiopseudouridine (CAS 59464-18-5)


Design of Thermally Stabilized siRNA Therapeutics

Incorporation of 2-thiopseudouridine into the central region of siRNA antisense strands can enhance duplex thermodynamic stability, as demonstrated for related sulfur-modified nucleosides [1]. This stabilization can improve nuclease resistance and prolong the therapeutic window, making it a strategic modification for RNAi-based drug candidates targeting chronic diseases or requiring extended circulation half-lives.

Development of Antigene Oligonucleotides with Enhanced Triplex Stability

The sulfur-modified pseudouridine scaffold is known to enhance the thermal stability of DNA triplexes . 2-Thiopseudouridine can be utilized as a monomer in the synthesis of triplex-forming oligonucleotides (TFOs) aimed at gene silencing or targeted genome editing, particularly in applications where neutral pH triplex formation is required.

Structure-Activity Relationship (SAR) Studies of Modified mRNA Vaccines and Therapeutics

Given its unique combination of a C-nucleoside glycosidic bond and a 2-thio modification, 2-thiopseudouridine is a valuable tool for systematic SAR investigations in mRNA technology [2]. Researchers can use it to dissect the contributions of the sulfur atom versus the C-C linkage to mRNA translation efficiency, innate immune evasion, and lipid nanoparticle encapsulation efficiency.

Investigation of Non-Canonical Base-Pairing and RNA Folding

The sulfur-mediated hydrogen bonding observed in crystal structures of 2-thio-U-containing RNA duplexes suggests that τΨ may promote unique base-pairing interactions [3]. It is thus ideally suited for biophysical studies employing X-ray crystallography or NMR to map novel RNA structural motifs and understand the role of sulfur modifications in natural RNA function, such as in tRNA and rRNA.

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